molecular formula C19H18O11 B191597 Isomangiferin CAS No. 24699-16-9

Isomangiferin

Cat. No.: B191597
CAS No.: 24699-16-9
M. Wt: 422.3 g/mol
InChI Key: CDYBOKJASDEORM-UHFFFAOYSA-N
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Description

Isomangiferin is a naturally occurring xanthonoid compound, primarily found in the leaves, stem barks, roots, and fruits of the mango tree (Mangifera indica). It is a C-glucoside xanthone, structurally similar to mangiferin but without a chiral center. This compound is known for its yellow crystalline appearance and has a molecular weight of 422 g/mol .

Biochemical Analysis

Biochemical Properties

Isomangiferin interacts with various enzymes, proteins, and other biomolecules, contributing to its wide range of pharmacological activities

Cellular Effects

This compound influences cell function in several ways. It has shown antioxidant, anti-inflammatory, cardio stimulating, neuroprotective, hepatoprotective, anticancer, antiviral, and immunomodulatory properties . These effects can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels . The specifics of these interactions are still being studied.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isomangiferin can be synthesized through various methods, including biotransformation, catalysis, and non-catalyzed processes. One common method involves the extraction of mangiferin from natural sources, followed by its isomerization to this compound under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of mangiferin from mango leaves, bark, or roots, followed by purification and isomerization processes. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Isomangiferin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isomangiferin has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for synthesizing other xanthonoid compounds.

    Biology: Studied for its antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating chronic diseases such as diabetes, cardiovascular diseases, and neurodegenerative disorders.

    Industry: Utilized in the development of nutraceuticals and functional foods

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isomangiferin is unique due to its lack of a chiral center, which may influence its biological activity and pharmacokinetics. Its distinct properties make it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

1,3,6,7-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]xanthen-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O11/c20-4-11-15(26)16(27)17(28)19(30-11)13-9(24)2-8(23)12-14(25)5-1-6(21)7(22)3-10(5)29-18(12)13/h1-3,11,15-17,19-24,26-28H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYBOKJASDEORM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1O)O)OC3=C(C2=O)C(=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isomangiferin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029477
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

24699-16-9
Record name Isomangiferin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029477
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

260 °C
Record name Isomangiferin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029477
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does isomangiferin exert its anti-cancer effects?

A1: this compound demonstrates anti-cancer activity by inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase pathway. [] This pathway plays a crucial role in tumor growth, metastasis, and angiogenesis (blood vessel formation). By suppressing VEGFR-2 signaling, this compound effectively inhibits cancer cell proliferation, migration, invasion, and adhesion. [] Additionally, this compound has been shown to induce caspase-dependent apoptosis (programmed cell death) in breast cancer cells. []

Q2: Does this compound impact inflammation?

A2: Yes, research indicates that this compound exhibits anti-inflammatory properties. In studies using diabetic mouse models, this compound effectively reduced the production of inflammatory cytokines in both serum and kidney tissues. [] This anti-inflammatory effect is linked to its ability to inhibit the activation of the HMGB1/NLRP3/NF-κB signaling pathway, a key regulator of inflammation. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C20H20O11, and its molecular weight is 420.38 g/mol.

Q4: Are there any characteristic spectroscopic data for this compound?

A4: Yes, this compound displays distinct spectroscopic properties:

  • UV-Vis Spectroscopy (MeOH): λmax (nm) 240, 258, 270sh, 312, 365. []
  • Mass Spectrometry: this compound can be distinguished from its isomer, mangiferin, through mass spectrometry. The differentiation arises from unique fragmentation patterns observed in their respective mass spectra. [, ]

Q5: How does high temperature impact the stability of this compound?

A5: During the high-temperature oxidation of Cyclopia genistoides plant material, this compound degrades following first-order reaction kinetics. [] While it exhibits stability at 80°C, its degradation rate constant is significantly influenced by temperature increases, making it less stable than iriflophenone-3-C-glucoside-4-O-glucoside at higher temperatures. []

Q6: Does this compound exhibit any specific catalytic activity?

A6: While the provided research does not delve into specific catalytic properties of this compound, its potential as an enzyme inhibitor is highlighted. Notably, this compound demonstrates α-glucosidase inhibitory activity, surpassing the potency of related compounds like 3-β-d-glucopyranosyliriflophenone and 3-β-d-glucopyranosyl-4-O-β-d-glucopyranosyliriflophenone. []

Q7: Have computational methods been employed to study this compound?

A7: Yes, molecular docking studies have been conducted to investigate the interaction of this compound with various targets. For instance, in silico studies exploring the potential of this compound as an anti-SARS-CoV-2 agent revealed its binding affinity to key viral proteins, including the nucleocapsid N protein and the SARS-CoV-2-hACE2 complex. []

Q8: How do structural modifications of this compound influence its activity?

A8: While the provided research does not provide detailed SAR studies specifically for this compound, insights can be gleaned from related research on phenolic xanthones. The presence of specific substituent types, such as para-di-OHs, 5,6-di-OHs, 6,7-di-OHs, and 7,8-di-OHs, appears to significantly influence the antioxidant activity of these compounds. [] Modifications affecting these substituents could potentially impact this compound's activity profile.

Q9: Is there information available on the pharmacokinetic profile of this compound?

A9: Yes, preclinical pharmacokinetic studies in rats have been conducted using a validated liquid chromatography with tandem mass spectrometry method. [] The method demonstrated high sensitivity and specificity, enabling the quantification of this compound in rat plasma, which is essential for understanding its absorption, distribution, metabolism, and excretion. []

Q10: What in vivo models have been used to study the effects of this compound?

A10: Several in vivo models have been employed to investigate the biological effects of this compound:

  • Human Breast Cancer Xenograft Mouse Model: This model was used to assess the efficacy of this compound in suppressing tumor growth. []
  • Rat Aortic Ring Assay: This assay was utilized to evaluate the inhibitory effect of this compound on VEGF-induced blood vessel formation. []
  • Diabetic Mouse Model (db/db): This model was employed to study the protective effects of this compound against diabetic renal injury. []

Q11: What are the key findings from these in vivo studies?

A11: Key findings from the in vivo studies include:

  • Suppression of Tumor Growth: this compound effectively suppressed tumor growth in a human breast cancer xenograft mouse model. []
  • Inhibition of Angiogenesis: It significantly inhibited blood vessel formation in a rat aortic ring assay. []
  • Renal Protection in Diabetes: this compound improved glucose tolerance, lipid profile, and reduced inflammatory markers in diabetic mice, indicating a protective effect against diabetic renal injury. []

Q12: What analytical techniques are commonly employed for this compound analysis?

A12: Several analytical methods are utilized for the characterization and quantification of this compound:

  • High-Performance Liquid Chromatography (HPLC): HPLC, coupled with various detectors like UV, diode array (DAD), evaporative light scattering (ELSD), and mass spectrometry (MS), is widely employed for the separation, identification, and quantification of this compound in plant extracts, formulations, and biological samples. [, , , , , ]
  • Thin Layer Chromatography (TLC): TLC, particularly silica gel and polyamide TLC, is used for the detection and identification of this compound and other related compounds. []
  • Mass Spectrometry (MS): MS techniques, often coupled with HPLC (LC-MS), are crucial for structural characterization and identification of this compound based on its fragmentation pattern. [, , , ]

Q13: Has the quantification of this compound in biological samples been achieved?

A13: Yes, a sensitive and specific liquid chromatography with tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the determination of this compound in rat plasma. [] This method facilitates preclinical pharmacokinetic studies, allowing researchers to understand the absorption, distribution, metabolism, and excretion of this compound in a living organism. []

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